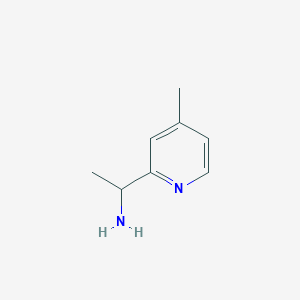
2,3-Dichlor-6-(Trifluormethyl)benzamid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Anwendungen
Die Trifluormethylgruppe, die in „2,3-Dichlor-6-(Trifluormethyl)benzamid“ vorhanden ist, ist ein häufiges Merkmal in vielen von der FDA zugelassenen Medikamenten . Diese Gruppe kann die Wirksamkeit von Medikamenten verbessern, wie ein Molekül mit einer -CF3-Gruppe gezeigt hat, das eine verbesserte Medikamentenwirksamkeit gegenüber der Hemmung des Reverse-Transkriptase-Enzyms aufwies .
Pflanzenschutzanwendungen
Trifluormethylpyridine, die möglicherweise aus „this compound“ synthetisiert werden könnten, sind wichtige strukturelle Motive in aktiven Pflanzenschutzmitteln . Über 20 neue Trifluormethylpyridin-haltige Pflanzenschutzmittel haben ISO-Gattungsbezeichnungen erhalten .
Veterinärmedizinische Anwendungen
Mehrere Trifluormethylpyridinderivate werden in der Veterinärmedizin eingesetzt . Diese Verbindungen haben die Marktzulassung für die Verwendung in verschiedenen Behandlungen erhalten .
Anwendungen in der Materialwissenschaft
Die einzigartigen physikalisch-chemischen Eigenschaften des Fluoratoms in „this compound“ können im Bereich der Materialwissenschaft genutzt werden . Fluorhaltige Verbindungen wurden bei der Entwicklung verschiedener funktionaler Materialien eingesetzt .
Chemische Synthese
„this compound“ kann als Ausgangsmaterial oder Zwischenprodukt in verschiedenen chemischen Synthesen verwendet werden . Insbesondere die Trifluormethylgruppe ist eine wertvolle funktionelle Gruppe in der organischen Synthese .
Zukünftige Anwendungen
Angesichts der einzigartigen Eigenschaften der Trifluormethylgruppe und des Pyridinrests wird erwartet, dass in Zukunft viele neuartige Anwendungen von „this compound“ entdeckt werden .
Safety and Hazards
Wirkmechanismus
Mode of Action
It is thought to act by affecting certain proteins in the body . The interaction of the compound with its targets can lead to various changes in the body’s biochemical processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,3-Dichloro-6-(trifluoromethyl)benzamide . Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and carries out its action.
Biochemische Analyse
Biochemical Properties
2,3-Dichloro-6-(trifluoromethyl)benzamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves binding to active sites or altering enzyme conformation, thereby affecting their activity .
Cellular Effects
The effects of 2,3-Dichloro-6-(trifluoromethyl)benzamide on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit certain signaling pathways, leading to altered gene expression and metabolic flux . These changes can result in varied cellular responses, including apoptosis or proliferation, depending on the cell type and context.
Molecular Mechanism
At the molecular level, 2,3-Dichloro-6-(trifluoromethyl)benzamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins . These molecular interactions are critical for its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Dichloro-6-(trifluoromethyl)benzamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade under others, leading to changes in its efficacy and toxicity . Long-term exposure can result in cumulative effects on cells, including alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 2,3-Dichloro-6-(trifluoromethyl)benzamide vary with different dosages in animal models. At lower doses, it may have minimal or beneficial effects, while higher doses can lead to toxicity or adverse effects. Threshold effects have been observed, where a certain dosage level triggers significant biological responses . Toxic effects at high doses can include organ damage or systemic toxicity.
Metabolic Pathways
2,3-Dichloro-6-(trifluoromethyl)benzamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can alter the balance of metabolic pathways, leading to changes in energy production, biosynthesis, and degradation processes . Understanding these pathways is crucial for predicting the compound’s effects on metabolism.
Transport and Distribution
Within cells and tissues, 2,3-Dichloro-6-(trifluoromethyl)benzamide is transported and distributed through specific mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is essential for its biological activity and toxicity.
Subcellular Localization
The subcellular localization of 2,3-Dichloro-6-(trifluoromethyl)benzamide affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can enhance or inhibit its interactions with biomolecules, thereby modulating its biochemical effects . Understanding its subcellular distribution is key to elucidating its mechanism of action.
Eigenschaften
IUPAC Name |
2,3-dichloro-6-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F3NO/c9-4-2-1-3(8(11,12)13)5(6(4)10)7(14)15/h1-2H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHADVHBMLGPSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)C(=O)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
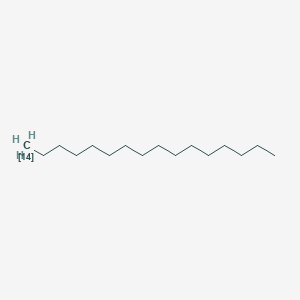
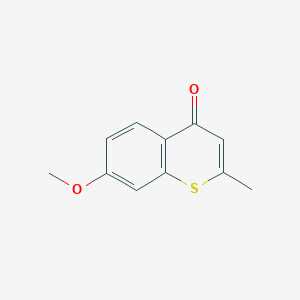
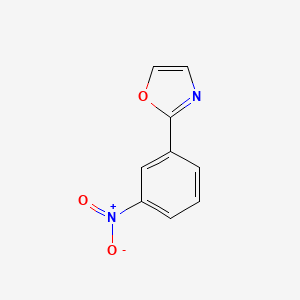
![1-Oxa-7-azaspiro[5.5]undecan-8-one](/img/structure/B1643348.png)

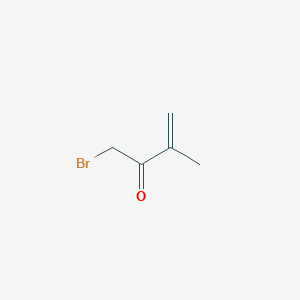

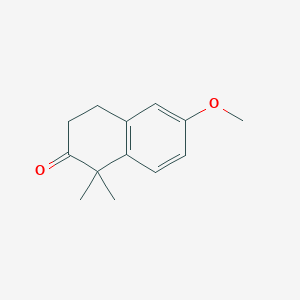
![[(E)-2-chloro-1,2-difluoroethenyl]benzene](/img/structure/B1643362.png)




